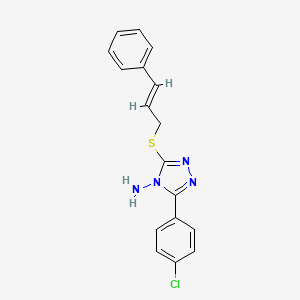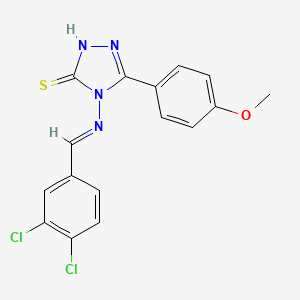
2,6-Octadiene-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Octadiene-4,5-diol is an organic compound with the molecular formula C8H14O2 It is characterized by the presence of two hydroxyl groups (-OH) attached to a diene structure, which consists of two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Octadiene-4,5-diol typically involves the selective hydroxylation of 2,6-octadiene. One common method is the dihydroxylation reaction using osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the intermediate osmate ester with sodium bisulfite (NaHSO3). The reaction conditions usually require a solvent such as tetrahydrofuran (THF) and a controlled temperature to ensure high yield and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes that are optimized for large-scale synthesis. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,6-Octadiene-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bonds can be reduced to form saturated diols using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: SOCl2 in anhydrous conditions.
Major Products:
Oxidation: Formation of 2,6-octadiene-4,5-dione.
Reduction: Formation of 2,6-octanediol.
Substitution: Formation of 2,6-dichloro-4,5-octadiene.
Scientific Research Applications
2,6-Octadiene-4,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Octadiene-4,5-diol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of hydroxyl groups allows it to form hydrogen bonds, influencing its binding affinity and specificity.
Comparison with Similar Compounds
2,4-Hexadiene-1,6-diol: Similar structure but with different positioning of double bonds and hydroxyl groups.
2,5-Hexadiene-1,4-diol: Another diene diol with different double bond and hydroxyl group positions.
Uniqueness: 2,6-Octadiene-4,5-diol is unique due to its specific arrangement of double bonds and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo selective reactions makes it a valuable compound in synthetic chemistry and industrial processes.
Properties
CAS No. |
4486-59-3 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(2E,6E)-octa-2,6-diene-4,5-diol |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(9)8(10)6-4-2/h3-10H,1-2H3/b5-3+,6-4+ |
InChI Key |
OIBIEVMGTDETCN-GGWOSOGESA-N |
Isomeric SMILES |
C/C=C/C(O)C(O)/C=C/C |
Canonical SMILES |
CC=CC(C(C=CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methylidene}-5-(3-bromophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12010669.png)
![N-[4-(5-formyl-2-furyl)phenyl]acetamide](/img/structure/B12010678.png)

![3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid](/img/structure/B12010709.png)



![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12010738.png)

![N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B12010754.png)


![2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12010765.png)
